molecular formula C10H9ClN2 B2780221 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1491499-01-4

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2780221
CAS No.: 1491499-01-4
M. Wt: 192.65
InChI Key: BVVLIEYWQFGIMC-UHFFFAOYSA-N
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Description

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with cyclopentadiene in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the methyl and nitrile groups, leading to different chemical properties and reactivity.

    7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Lacks the chloro group, affecting its substitution reactions.

Uniqueness

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of both chloro and nitrile groups, which provide versatile sites for chemical modifications

Properties

IUPAC Name

2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(5-12)10(11)13-9(6)7/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVLIEYWQFGIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC(=C(N=C12)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491499-01-4
Record name 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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